
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine is an organic compound with the molecular formula C7H5Cl3FN. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to the pyridine ring, making it a highly substituted pyridine derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivativesThe reaction conditions often require the use of specific reagents such as sulfuric acid, nitric acid, and various chlorinating agents under controlled temperatures to ensure the desired substitutions occur .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
化学反应分析
Types of Reactions
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can yield different functionalized compounds .
科学研究应用
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the pyridine ring allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the fluorine and methyl groups.
2,6-Dichloropyridine: Lacks the chloromethyl and fluorine groups.
2,6-Dichloro-3-nitropyridine: Contains a nitro group instead of a fluorine and methyl group.
Uniqueness
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with a methyl group, makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C7H5Cl3FN |
|---|---|
分子量 |
228.5 g/mol |
IUPAC 名称 |
2,6-dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H5Cl3FN/c1-3-4(2-8)6(9)12-7(10)5(3)11/h2H2,1H3 |
InChI 键 |
DXKKJUVFUHVTIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


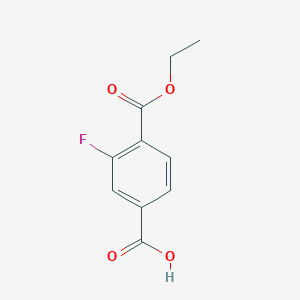


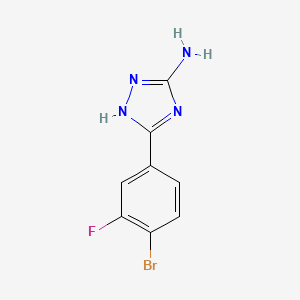

![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)
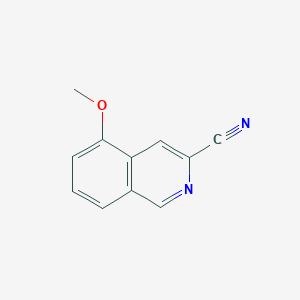
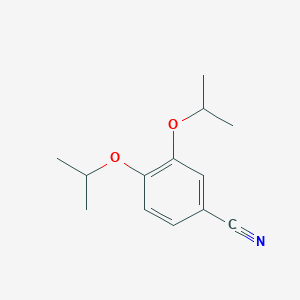
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
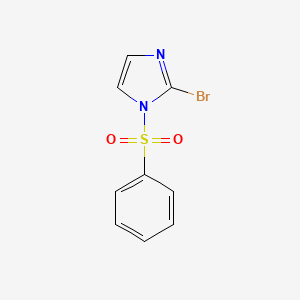
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)

![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)

